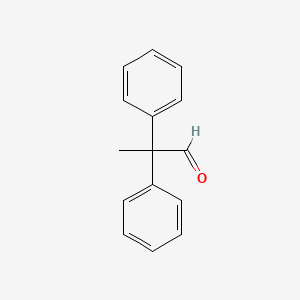

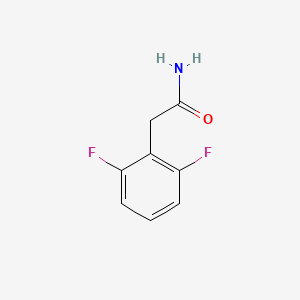

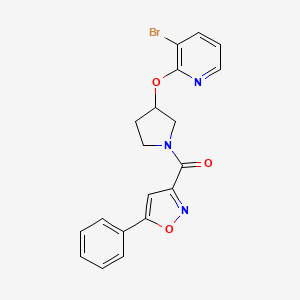

![molecular formula C9H12O2 B2857632 (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid CAS No. 20507-56-6](/img/structure/B2857632.png)

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, particularly in the Diels–Alder cycloaddition of 1-aminocyclohexadiene to chiral acrylate. This process yields enantiopure bicyclic β-amino acids, demonstrating the compound's utility in creating stereochemically complex molecules (Songis et al., 2007).

Synthesis of Bicyclic Skeletons

The compound plays a role in the synthesis of ε-amino acids based on bicyclic skeletons, such as bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, which are used in solid-phase synthesis (Yeo et al., 2006).

Gas-phase Acidities Study

Its derivatives have been studied for their gas-phase acidities. This research helps in understanding the field and resonance effects in related carboxylic acids, contributing to knowledge in physical organic chemistry (Koppel et al., 1993).

Molecular Mechanics Studies

The compound's lactones have been studied using molecular mechanics (MM3), providing insights into their stability, interconversion, and thermodynamic properties. This contributes to our understanding of organic chemical reactions and equilibria (Kulkarni & Allinger, 1999).

Multicomponent Reaction Synthesis

It has been used in multicomponent reaction synthesis for creating functionalized bicyclo[2.2.2]oct-2-ene derivatives. This showcases its versatility in complex organic synthesis processes (Struebing et al., 2005).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structure, which aids in understanding their conformation and bonding characteristics. This is valuable for the field of crystallography and material science (Buñuel et al., 1996).

Total Synthesis of Natural Products

It has been used in the total synthesis of anticapsin and related compounds. Understanding these reactions is essential for medicinal chemistry and drug synthesis (Crossley et al., 1994).

Synthesis of Functionalized Polyimides

The compound is instrumental in the synthesis of new poly(amide-imide)s, which are thermally stable. This research contributes to materials science, particularly in the development of new polymers with specific properties (Faghihi & Hajibeygi, 2011).

Study of Substituent Effects on Acidity

Research on the acidity of its derivatives helps understand substituent effects in weak acids. This is important for theoretical and computational chemistry (Wiberg, 2002).

Eigenschaften

IUPAC Name |

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11)/t6-,7+,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQRFJYKWMUYLB-GJMOJQLCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C=C[C@H]1C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

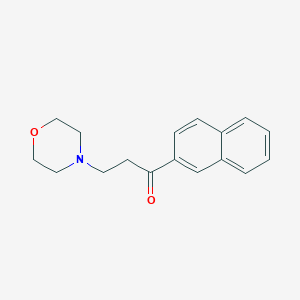

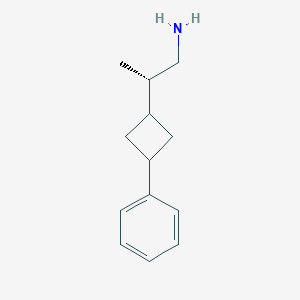

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2857551.png)

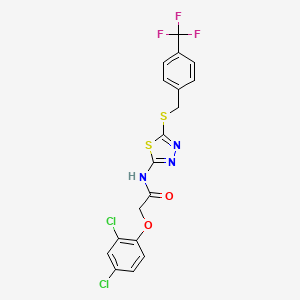

![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)